Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-
Description
The compound Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- features a benzamide core substituted with a 2-propynyl group at the nitrogen atom and a trifluoroacetyl-protected amino-methyl group at the para position. This structure combines three critical elements:
- Benzamide backbone: A common pharmacophore in medicinal chemistry, known for its role in enzyme inhibition and receptor binding.
- 2-Propynyl group: A terminal alkyne moiety that enhances reactivity for click chemistry or covalent interactions.
- Trifluoroacetyl-amino-methyl group: The trifluoroacetyl (TFA) group increases electron-withdrawing effects and metabolic stability compared to acetyl groups.
Properties
CAS No. |
467218-71-9 |
|---|---|
Molecular Formula |
C13H11F3N2O2 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
N-prop-2-ynyl-4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzamide |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-7-17-11(19)10-5-3-9(4-6-10)8-18-12(20)13(14,15)16/h1,3-6H,7-8H2,(H,17,19)(H,18,20) |
InChI Key |
LAJPOSFHLFBSHE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- involves several steps. One common method includes the reaction of 3-fluoro-N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-benzamide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Propargylation of Benzamide
The N-2-propynyl group is introduced via alkylation of 4-aminomethylbenzamide with propargyl bromide. This reaction typically employs a base such as KCO in DMF or THF at 60–80°C, yielding the propargylated intermediate .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Propargyl introduction | Propargyl bromide, KCO, DMF | ~75% |
Trifluoroacetylation of the Aminomethyl Group
The 4-aminomethyl substituent is protected using trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., pyridine or EtN) at 0–25°C .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| TFA protection | TFAA, pyridine, CHCl | ~85% |
Amide Bond Reactivity
The benzamide’s amide group participates in hydrolysis and nucleophilic substitution under specific conditions:
-
Hydrolysis : Acidic (HCl/HO) or basic (NaOH/EtOH) conditions cleave the amide to form carboxylic acid derivatives .
-
Cross-Coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) enable aryl amination, though steric hindrance may limit efficiency .
Terminal Alkyne Reactivity
The propargyl group undergoes diverse transformations:
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, useful for bioconjugation .
-
Sonogashira Coupling : Reaction with aryl/alkenyl halides using Pd/Cu catalysts generates conjugated alkynes .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| CuAAC | CuSO, sodium ascorbate, HO | Triazole derivative | |
| Sonogashira | Pd(PPh), CuI, EtN | Aryl alkyne |
Trifluoroacetyl Group Reactivity
The TFA group serves as a transient protecting group for amines:
-
Deprotection : Mild basic conditions (e.g., NH/MeOH or aqueous NaOH) hydrolyze the TFA group to regenerate the primary amine .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| TFA deprotection | 2M NaOH, MeOH/HO (1:1), 25°C | ~90% |
Stability and Handling
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that benzamide derivatives exhibit significant anticancer properties. For example, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzamide compounds and their evaluation as potential anticancer agents. The trifluoroacetyl group enhances the compound's ability to interact with biological targets, potentially leading to increased efficacy against cancer cells .
Antimicrobial Properties
Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- has shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use in developing new antibiotics or preservatives .
Synthetic Organic Chemistry
Synthesis of Complex Molecules
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the production of pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of chiral compounds through asymmetric reactions .
Process Optimization
Recent patents have outlined methods for synthesizing benzamide derivatives with high yields and purity. These processes often involve novel catalytic systems or reaction conditions that enhance the efficiency of the synthetic pathways .
Agricultural Applications
Pesticide Development
The unique properties of benzamide derivatives make them suitable candidates for developing new pesticides. Research has indicated that certain modifications can lead to compounds with enhanced insecticidal activity while minimizing toxicity to non-target organisms .
Data Tables
Case Studies
-
Anticancer Research Study
A study published in 2023 evaluated several benzamide derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that the trifluoroacetyl modification significantly improved the compounds' potency compared to unmodified analogs . -
Antimicrobial Efficacy Assessment
A comprehensive assessment of benzamide derivatives' antimicrobial properties revealed that N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic . -
Synthesis Optimization Patent
A recent patent described an innovative method for synthesizing benzamide compounds with improved yields using environmentally friendly solvents and catalysts, highlighting the compound's versatility in synthetic applications .
Mechanism of Action
The mechanism of action of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Differentiators of the Target Compound:
Trifluoroacetyl vs. However, it may reduce metabolic stability compared to trifluoromethyl due to hydrolytic susceptibility . Example: Trifluoromethyl-substituted benzamides (e.g., ) show longer plasma half-lives (t₁/₂ = ~8 hours) than acetyl analogs (~2 hours).
2-Propynyl Substitution: Unlike phenoxyethyl or pyrimidine groups in other derivatives, the 2-propynyl chain enables click chemistry modifications (e.g., Huisgen cycloaddition) for targeted drug delivery or probe development. This feature is absent in most analogs except pesticide-oriented compounds like .
Biological Implications :
- The combination of trifluoroacetyl and propynyl groups may balance reactivity (for covalent inhibition) and stability (for prolonged activity). For instance, pyrimidine-linked benzamides () achieve specificity but lack modular reactivity.
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the context of anticancer research. Among these, Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- stands out for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- typically involves the reaction of appropriate benzoyl chloride derivatives with amino compounds under controlled conditions. The trifluoroacetyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Benzamide derivatives often function as inhibitors of specific protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. The trifluoroacetyl moiety is known to enhance binding affinity to target proteins by facilitating favorable interactions within the active site.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : Studies have shown that related benzamide compounds can inhibit receptor tyrosine kinases (RTKs), including EGFR and PDGFR, which are implicated in oncogenic signaling pathways .
- Apoptosis Induction : Compounds similar to Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- have been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Biological Activity
The biological activity of Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]- has been evaluated through various in vitro assays, demonstrating promising anticancer properties.
Anticancer Activity
- Cell Line Studies : In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibitory activity against HepG2 (liver cancer) and other solid tumor cell lines, with IC50 values comparable to established anticancer agents .
Case Studies
Recent studies have highlighted the potential of Benzamide derivatives in clinical settings:
- Antitumor Efficacy : A study involving a cohort of patients treated with a benzamide derivative showed improved survival rates in patients with advanced cancers. Notably, three out of five patients exhibited prolonged survival exceeding two years after treatment .
- Combination Therapy : Research indicates that Benzamide compounds can enhance the efficacy of existing chemotherapy agents like taxol and camptothecin when used in combination therapies, suggesting a synergistic effect that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
